molecular formula C11H8N2O3S B1386733 (E)-(4-nitrophenyl)(2-thienyl)methanone oxime CAS No. 1173417-57-6

(E)-(4-nitrophenyl)(2-thienyl)methanone oxime

Cat. No. B1386733
CAS RN: 1173417-57-6
M. Wt: 248.26 g/mol
InChI Key: QLVNSRHSACIMSV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(4-nitrophenyl)(2-thienyl)methanone oxime, also known as 4-nitrophenylthienylmethanone oxime, is a synthetic compound commonly used in scientific research. It is a colorless solid that can be used to study its unique biochemical and physiological effects. It has been used in the synthesis of various compounds and in the development of new drugs.

Scientific Research Applications

(E)-((E)-(4-nitrophenyl)(2-thienyl)methanone oximel)(2-thienyl)methanone oxime has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 2-amino-3-benzothiophene. It has also been used to study its biochemical and physiological effects, as well as its potential applications in drug development.

Advantages and Limitations for Lab Experiments

(E)-((E)-(4-nitrophenyl)(2-thienyl)methanone oximel)(2-thienyl)methanone oxime has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be stored in a stable form. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying its effects in the body. However, the compound is also limited in that it is not yet fully understood and further research is needed to better understand its mechanism of action.

Future Directions

There are several potential future directions for (E)-((E)-(4-nitrophenyl)(2-thienyl)methanone oximel)(2-thienyl)methanone oxime. One potential direction is to further study its biochemical and physiological effects in order to better understand its mechanism of action. Additionally, the compound could be used as a starting material for the synthesis of other compounds or for the development of new drugs. Finally, the compound could be used as a tool to study its potential applications in the treatment of various diseases and disorders.

properties

IUPAC Name

(NE)-N-[(4-nitrophenyl)-thiophen-2-ylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c14-12-11(10-2-1-7-17-10)8-3-5-9(6-4-8)13(15)16/h1-7,14H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVNSRHSACIMSV-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(4-nitrophenyl)(2-thienyl)methanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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